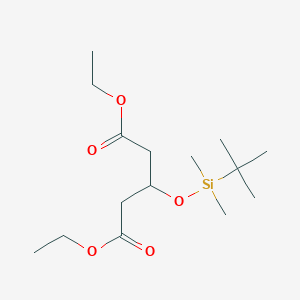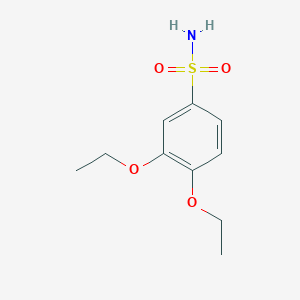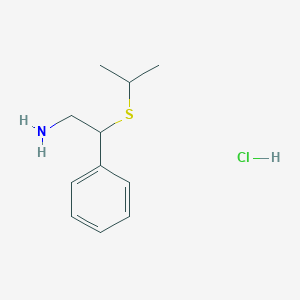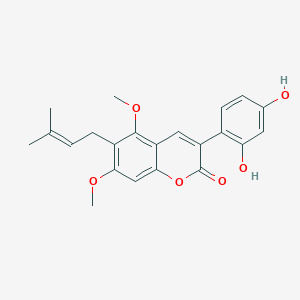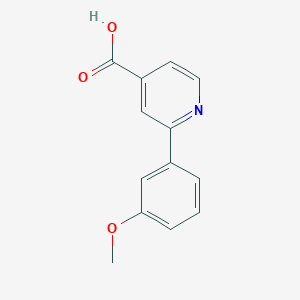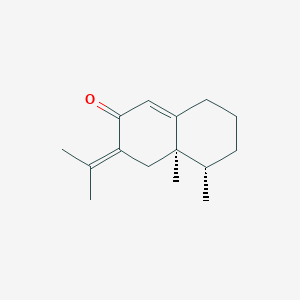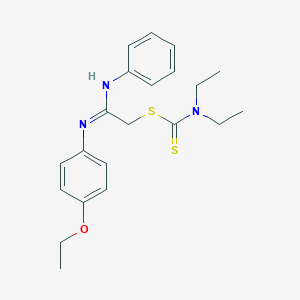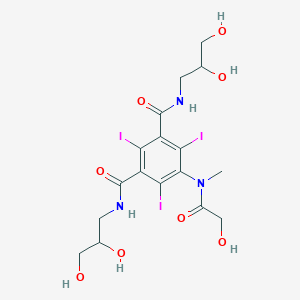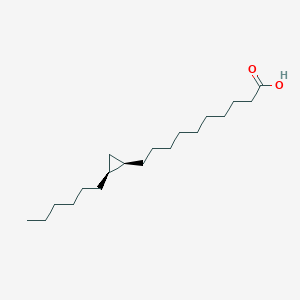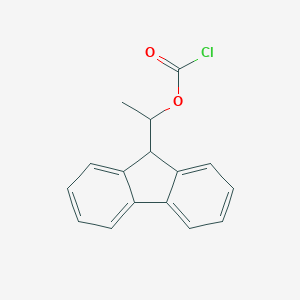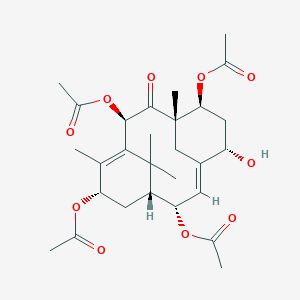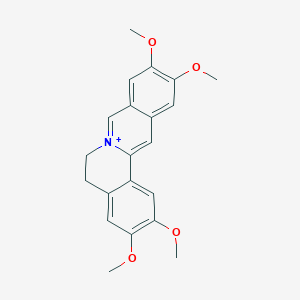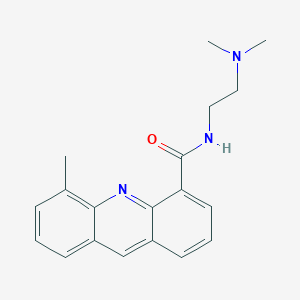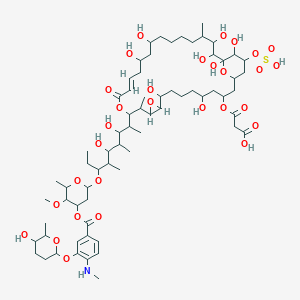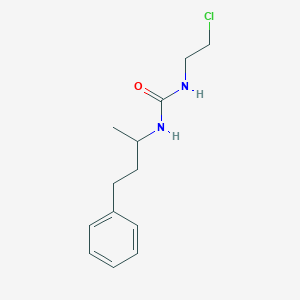
1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea, also known as CEP, is a chemical compound that has been widely studied for its potential in various scientific research applications. This compound belongs to the family of urea derivatives and is commonly used in the field of medicinal chemistry and pharmacology.
作用機序
1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea works by inhibiting the activity of certain enzymes in the body. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
生化学的および生理学的効果
1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea has also been found to inhibit the growth and proliferation of cancer cells. In addition, 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea has been found to have antiviral and antifungal properties.
実験室実験の利点と制限
One advantage of using 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of acetylcholinesterase inhibition and the growth and proliferation of cancer cells. One limitation of using 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea in lab experiments is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea. One area of interest is the development of new anticancer agents based on the structure of 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea. Another area of interest is the development of new treatments for neurodegenerative diseases based on the ability of 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea to increase the levels of acetylcholine in the brain. Finally, there is interest in studying the potential antiviral and antifungal properties of 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea.
合成法
The synthesis of 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea involves the reaction of 1-methyl-3-phenylpropylamine with phosgene to form the corresponding isocyanate. This isocyanate is then reacted with 2-chloroethylamine to form 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea.
科学的研究の応用
1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea has been found to have a wide range of scientific research applications. It has been studied for its potential as an anticancer agent, antiviral agent, and antifungal agent. 1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
102433-64-7 |
|---|---|
製品名 |
1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea |
分子式 |
C13H19ClN2O |
分子量 |
254.75 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(4-phenylbutan-2-yl)urea |
InChI |
InChI=1S/C13H19ClN2O/c1-11(16-13(17)15-10-9-14)7-8-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,15,16,17) |
InChIキー |
RTQKULLNTQFYAT-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NCCCl |
正規SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NCCCl |
同義語 |
1-(2-Chloroethyl)-3-(1-methyl-3-phenylpropyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



